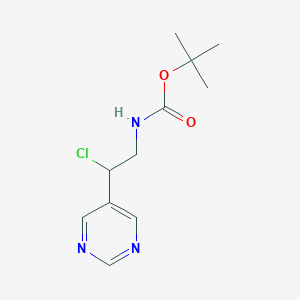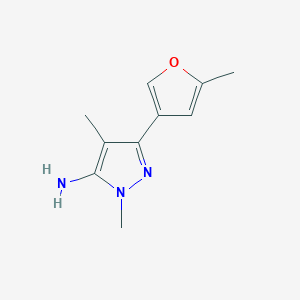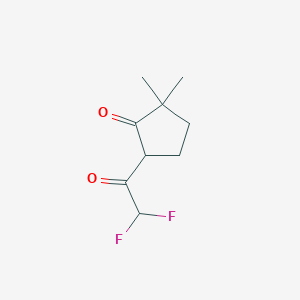![molecular formula C21H20N2O5S B13062157 2-Methyl-3-[3-(morpholin-4-ylsulfonyl)benzoyl]indolizine-1-carbaldehyde](/img/structure/B13062157.png)
2-Methyl-3-[3-(morpholin-4-ylsulfonyl)benzoyl]indolizine-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-[3-(morpholin-4-ylsulfonyl)benzoyl]indolizine-1-carbaldehyde is a complex organic compound with the molecular formula C21H20N2O5S. It is primarily used in proteomics research and is known for its unique structural properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[3-(morpholin-4-ylsulfonyl)benzoyl]indolizine-1-carbaldehyde typically involves multiple steps, starting with the preparation of the indolizine core. This is followed by the introduction of the benzoyl group and the morpholin-4-ylsulfonyl group. The final step involves the addition of the carbaldehyde group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using automated systems to control reaction conditions and monitor the quality of the final product .
化学反応の分析
Types of Reactions
2-Methyl-3-[3-(morpholin-4-ylsulfonyl)benzoyl]indolizine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学的研究の応用
2-Methyl-3-[3-(morpholin-4-ylsulfonyl)benzoyl]indolizine-1-carbaldehyde is widely used in scientific research, particularly in:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of protein interactions and cellular pathways.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Methyl-3-[3-(morpholin-4-ylsulfonyl)benzoyl]indolizine-1-carbaldehyde involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and function. The pathways involved may include signal transduction and metabolic processes .
類似化合物との比較
Similar Compounds
- 2-Methyl-3-[3-(morpholin-4-ylsulfonyl)phenyl]indolizine-1-carbaldehyde
- 2-Methyl-3-[3-(morpholin-4-ylsulfonyl)benzyl]indolizine-1-carbaldehyde
Uniqueness
2-Methyl-3-[3-(morpholin-4-ylsulfonyl)benzoyl]indolizine-1-carbaldehyde is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it particularly valuable in research .
特性
分子式 |
C21H20N2O5S |
|---|---|
分子量 |
412.5 g/mol |
IUPAC名 |
2-methyl-3-(3-morpholin-4-ylsulfonylbenzoyl)indolizine-1-carbaldehyde |
InChI |
InChI=1S/C21H20N2O5S/c1-15-18(14-24)19-7-2-3-8-23(19)20(15)21(25)16-5-4-6-17(13-16)29(26,27)22-9-11-28-12-10-22/h2-8,13-14H,9-12H2,1H3 |
InChIキー |
UGMQWCFCFNUJAK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N2C=CC=CC2=C1C=O)C(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13062097.png)
![ethyl 3-(4-tert-butylphenyl)-5-[[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B13062099.png)
![1-[(1-Methylpiperidin-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13062107.png)






![3-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13062161.png)

